molecular formula C9H5F4NO B13430393 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile

Cat. No.: B13430393
M. Wt: 219.14 g/mol
InChI Key: ARGNJKZNBFILIR-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H5F4NO It is a derivative of benzonitrile, characterized by the presence of fluoro, methoxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution (SNAr) reaction, where a suitable fluorinated aromatic compound is reacted with methoxy and nitrile groups under specific conditions. The reaction conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluoro and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of 3-fluoro-2-methoxy-4-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 3-fluoro-2-methoxy-4-(trifluoromethyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(trifluoromethyl)benzonitrile
  • 2-Fluoro-4-(trifluoromethyl)benzonitrile
  • 4-Fluoro-2-(trifluoromethyl)benzonitrile

Uniqueness

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of fluoro, methoxy, and trifluoromethyl groups provides a distinct profile that can be advantageous in specific applications, such as enhancing lipophilicity or metabolic stability in drug design.

Biological Activity

3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a methoxy group, and a nitrile functional group, which contribute to its unique chemical properties. The presence of these functional groups enhances its lipophilicity and binding affinity to biological targets.

The mechanism of action of this compound is primarily attributed to its interaction with specific molecular targets. The fluorinated groups increase the compound's ability to modulate enzyme and receptor activity, which is crucial for its pharmacological effects. The exact pathways can vary based on the biological context in which the compound is applied.

Antimicrobial Properties

Research indicates that compounds similar to this compound have shown promising antimicrobial activity. For instance, studies on related compounds have demonstrated significant efficacy against various bacterial strains, suggesting potential applications in treating infections .

Antimalarial Activity

A notable study examined the antimalarial properties of related benzamide derivatives, revealing that modifications in chemical structure can lead to enhanced potency against Plasmodium falciparum, the causative agent of malaria. While specific data for this compound is limited, the structure suggests potential for similar activity due to the presence of the benzene ring and nitrile group .

Cytotoxic Effects

The cytotoxicity of fluorinated compounds has been explored in various cancer cell lines. For example, structural analogs have shown promising results in inhibiting cancer cell proliferation. The presence of electron-withdrawing groups like trifluoromethyl can enhance cytotoxic effects through increased interaction with target proteins involved in cell growth regulation .

Case Studies

  • Antimalarial Research : A study focused on benzamide derivatives demonstrated that structural modifications could significantly enhance antimalarial efficacy. The findings indicated that compounds with similar functional groups to this compound exhibited moderate EC50 values against P. falciparum, highlighting the need for further exploration of this compound in malaria treatment contexts .
  • Cytotoxicity Testing : In another investigation involving various substituted benzonitriles, researchers found that certain derivatives displayed potent cytotoxic effects against human cancer cell lines. The study emphasized the importance of substituent positioning and electronic properties in determining biological activity .

Data Tables

Biological Activity EC50 (µM) Reference
Antimalarial (related compounds)200
Cytotoxicity (various cell lines)Varied

Properties

Molecular Formula

C9H5F4NO

Molecular Weight

219.14 g/mol

IUPAC Name

3-fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H5F4NO/c1-15-8-5(4-14)2-3-6(7(8)10)9(11,12)13/h2-3H,1H3

InChI Key

ARGNJKZNBFILIR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C(F)(F)F)C#N

Origin of Product

United States

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